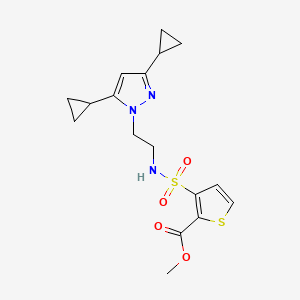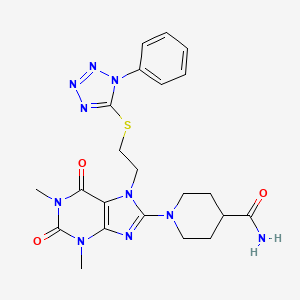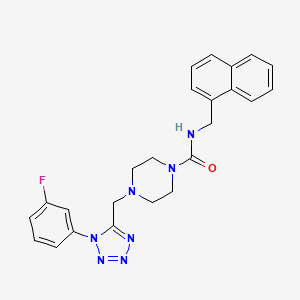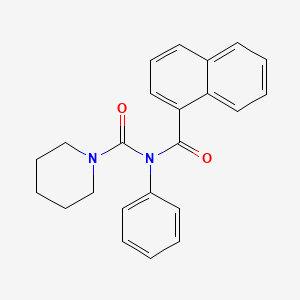
Methyl 4-(1-(2-ethoxyacetyl)piperidin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-(2-ethoxyacetyl)piperidin-4-yl)benzoate, also known as MEAP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MEAP belongs to the class of piperidine derivatives and has been synthesized through a multistep process.
Scientific Research Applications
Drug Designing
Piperidines, which are part of the structure of “Methyl 4-(1-(2-ethoxyacetyl)piperidin-4-yl)benzoate”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Piperidine Derivatives
“Methyl 4-(1-(2-ethoxyacetyl)piperidin-4-yl)benzoate” can be used in the synthesis of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound can be used in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is due to the significant pharmacological activity of piperidines .
Antimalarial Research
1, 4-disubstituted piperidines, a category that “Methyl 4-(1-(2-ethoxyacetyl)piperidin-4-yl)benzoate” falls under, have been evaluated for their antimalarial properties . They have shown high selectivity for resistant Plasmodium falciparum , which is a significant cause of malaria.
Antibacterial Activity
“Methyl 4-(1-(2-ethoxyacetyl)piperidin-4-yl)benzoate” can be used in the synthesis of novel N’-arylidene-4-(2-piperidin-1-yl)ethoxybenzohydrazide derivatives . These derivatives have shown promising antibacterial activity .
Organic Chemistry Research
The compound can be used in the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task in modern organic chemistry .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(1-(2-ethoxyacetyl)piperidin-4-yl)benzoate are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle , which is a common structural motif in many pharmaceuticals . .
Mode of Action
As a piperidine derivative, it may interact with biological targets in a manner similar to other piperidine-based compounds . .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
methyl 4-[1-(2-ethoxyacetyl)piperidin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-22-12-16(19)18-10-8-14(9-11-18)13-4-6-15(7-5-13)17(20)21-2/h4-7,14H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJWQWQNNIPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2851824.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide](/img/structure/B2851825.png)

![(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2851829.png)
![Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride](/img/structure/B2851830.png)

![2-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2851834.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)


